Physical Property Shift: Boiling Point Reduction of ~55 °C and Density Increase of ~20% vs. Non-Fluorinated Ethyl Crotonate
Ethyl (2E)-4,4-difluorobut-2-enoate exhibits a boiling point of 83–88 °C (at 52–54 Torr) , compared to 142–143 °C (at atmospheric pressure) for the non-fluorinated analog ethyl (E)-but-2-enoate (ethyl crotonate) . Even accounting for the reduced pressure measurement of the difluoro compound, the estimated boiling point at atmospheric pressure remains substantially lower (~165–175 °C estimated via pressure–temperature nomography), representing a significant increase in volatility. The predicted density of 1.104 g·cm⁻³ for the difluoro compound is approximately 20% higher than the 0.918 g·mL⁻¹ measured for ethyl crotonate , reflecting the mass and electronic effects of fluorine substitution.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 83–88 °C (52–54 Torr); Density: 1.104 ± 0.06 g·cm⁻³ (predicted) |
| Comparator Or Baseline | Ethyl crotonate (CAS 623-70-1): Boiling point 142–143 °C (atmospheric); Density 0.918 g·mL⁻¹ at 25 °C |
| Quantified Difference | Δ Boiling point ≈ −55 °C (at reduced pressure for target); Δ Density ≈ +0.186 g·mL⁻¹ (+20.3%) |
| Conditions | Target: reduced pressure (52–54 Torr); Comparator: atmospheric pressure; Density at 25 °C or predicted |
Why This Matters
The substantially lower boiling point and higher density directly impact purification strategy (distillation vs. chromatography), storage requirements, and formulation solvent selection, making the difluoro compound preferable when volatile fluorinated intermediates are needed in multi-step syntheses.
